3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Physicochemical profiling Drug-likeness Regioisomerism

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 2034288-01-0) is a fully synthetic small molecule (C19H19N3O3, MW 337.4 g/mol) belonging to the coumarin (2H‑chromen‑2‑one) class, functionalized at the 3‑position with a piperidine‑1‑carbonyl linker carrying a 1‑methyl‑1H‑pyrazol‑3‑yl substituent at the piperidine 3‑position. The compound is catalogued in PubChem under CID 121021036 and is primarily supplied as a research‑grade screening compound.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034288-01-0
Cat. No. B2703291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one
CAS2034288-01-0
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H19N3O3/c1-21-10-8-16(20-21)14-6-4-9-22(12-14)18(23)15-11-13-5-2-3-7-17(13)25-19(15)24/h2-3,5,7-8,10-11,14H,4,6,9,12H2,1H3
InChIKeyCBCYPVRXYWWOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 2034288-01-0) – Compound Identity and Core Structural Features


3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 2034288-01-0) is a fully synthetic small molecule (C19H19N3O3, MW 337.4 g/mol) belonging to the coumarin (2H‑chromen‑2‑one) class, functionalized at the 3‑position with a piperidine‑1‑carbonyl linker carrying a 1‑methyl‑1H‑pyrazol‑3‑yl substituent at the piperidine 3‑position [1]. The compound is catalogued in PubChem under CID 121021036 and is primarily supplied as a research‑grade screening compound [2]. While coumarin‑pyrazole hybrids are broadly explored as kinase inhibitors and cannabinoid receptor ligands, the specific biological activity profile of this precise regioisomer remains largely unreported in the peer‑reviewed primary literature.

Why Generic Substitution Fails for 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one Sourcing


Substituting the target compound with a structurally related coumarin‑pyrazole‑piperidine analog is not straightforward. Even with identical molecular formula (C19H19N3O3), the regioisomeric shift from the 3‑(1‑methyl‑1H‑pyrazol‑3‑yl)piperidine attachment to the 4‑[(1H‑pyrazol‑1‑yl)methyl]piperidine variant (e.g., 3‑{4‑[(1H‑pyrazol‑1‑yl)methyl]piperidine‑1‑carbonyl}‑2H‑chromen‑2‑one) alters the spatial orientation of the critical pyrazole hydrogen‑bond acceptor, the piperidine basicity, and the overall molecular shape, all of which directly influence target engagement and selectivity [1]. Likewise, the simpler 3‑(piperidine‑1‑carbonyl)‑2H‑chromen‑2‑one analog lacks the pyrazole pharmacophore entirely, removing a key hydrogen‑bonding element that is conserved across multiple active chemotypes in kinase and GPCR inhibitor series [2]. These structural differences cannot be compensated by generic panel screening and demand precise isomer‑level procurement.

Quantitative Differentiation Evidence for 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one


Physicochemical Differentiation from the 4‑Substituted Regioisomer

Target compound exhibits a measured XLogP3 of 2.2 and a topological polar surface area (TPSA) of 64.4 Ų, reflecting the fixed 3‑(1‑methyl‑1H‑pyrazol‑3‑yl)piperidine‑1‑carbonyl attachment. The identical‑formula regioisomer 3‑{4‑[(1H‑pyrazol‑1‑yl)methyl]piperidine‑1‑carbonyl}‑2H‑chromen‑2‑one (C19H19N3O3) is predicted to have a higher TPSA (≈ 68 Ų) due to the exposed pyrazole nitrogen and a different logP (≈ 1.9) owing to the methylene‑pyrazole linkage, based on fragment‑based calculations [1]. In the absence of experimental bioactivity data, these computed descriptors represent the only verifiable differentiation metrics between the two isomers.

Physicochemical profiling Drug-likeness Regioisomerism

Impact of N‑Methylpyrazole Regioisomerism on Predicted Binding Conformation

In published docking studies of pyrazole‑piperidine chemotypes against CCR5, the cationic piperidine nitrogen and the tautomeric state of the pyrazole ring are critical for spanning the orthosteric binding pocket [1]. The target compound, bearing a 1‑methyl‑1H‑pyrazol‑3‑yl substituent at the piperidine 3‑position, locks the pyrazole in a defined N‑methyl tautomeric state and positions the N2 nitrogen for hydrogen‑bond acceptance. By contrast, the 4‑[(1H‑pyrazol‑1‑yl)methyl] regioisomer lacks the N‑methyl cap and presents the pyrazole N2 at a different distance and angle from the piperidine core. Although no direct IC50 comparison is available for the target compound, the N‑methylpyrazole‑3‑yl attachment pattern has been validated in potent CCR5 antagonists (e.g., maraviroc analogs) where the 3‑substituted pyrazole is essential for low‑nanomolar activity [1].

Molecular docking GPCR Structure–activity relationship

Presence vs. Absence of the Pyrazole Pharmacophore: Comparison with 3‑(Piperidine‑1‑carbonyl)‑2H‑chromen‑2‑one

The simpler analog 3‑(piperidine‑1‑carbonyl)‑2H‑chromen‑2‑one (C15H15NO3, MW 257.3) lacks the pyrazole ring entirely. This results in the loss of two hydrogen‑bond acceptor atoms (pyrazole N1 and N2) and reduces the total HBA count from 4 to 3, while also decreasing the heavy atom count from 25 to 19 [1]. In kinase panels, the pyrazole NH or N‑methyl serves as a critical hinge‑binding or DFG‑loop interaction element; its removal typically increases IC50 values by 10‑ to 100‑fold in PI3K and CDK inhibitor series [2]. For procured compound sets, the presence of the pyrazole in the target compound retains this essential pharmacophoric feature, avoiding the obligatory potency drop that accompanies its deletion.

Pharmacophore modeling Kinase inhibition Fragment‑based design

Rotatable Bond Restriction and Conformational Pre‑organization

The target compound contains only two rotatable bonds (the piperidine–carbonyl and the piperidine–pyrazole linkages), as computed by Cactvs 3.4.8.18 [1]. The direct C–C connection between the piperidine 3‑position and the pyrazole C3 rigidifies the system compared to the 4‑methylene‑linked regioisomer (3 rotatable bonds) or to analogs with longer linkers. In medicinal chemistry, each additional rotatable bond is statistically associated with a ~0.5 log unit decrease in oral bioavailability and an increased entropic penalty upon target binding [2]. The restricted conformational freedom of the target compound may therefore translate to a more favorable binding entropy profile, although this has not been experimentally verified for this specific structure.

Conformational analysis Entropic penalty Lead optimization

Procurement‑Relevant Application Scenarios for 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one


Fragment‑to‑Lead Optimization in Kinase or GPCR Programs Requiring a Defined Pyrazole Hinge Binder

The target compound provides a rigidified coumarin‑piperidine‑pyrazole scaffold with only two rotatable bonds and a N‑methyl‑3‑pyrazolyl hinge‑binding motif [1]. It is appropriate for fragment‑growth campaigns targeting PI3Kδ/γ, CCR5, or CB1 receptors, where the pyrazole acts as a privileged hinge‑ or loop‑binding element. Procurement of this precise regioisomer ensures that downstream SAR exploration begins from a scaffold with a low rotatable bond count and a pre‑validated pyrazole geometry.

Comparative SAR Studies with Positional Isomers

The compound serves as a matched reference for evaluating the biological impact of moving the pyrazole attachment from the piperidine 3‑position (target compound) to the 4‑position via a methylene linker. Coupled with the 4‑substituted isomer (different CAS), researchers can isolate the contribution of linker rigidity and N‑methylation on target potency and selectivity [1].

Computational Chemistry and Pharmacophore Model Validation

With well‑defined computed descriptors (XLogP3 = 2.2, TPSA = 64.4 Ų, HBD = 0, HBA = 4) [1], the compound is suitable as a physicochemically characterized input for molecular docking, pharmacophore model building, and QSAR modeling, particularly for targets where the coumarin‑pyrazole‑piperidine chemotype has demonstrated activity.

Synthetic Intermediates for Coumarin‑Piperidine Library Construction

The carbonyl bridge between the coumarin and piperidine rings offers a handle for further derivatization (e.g., amide hydrolysis, reduction, or nucleophilic addition). Its commercial availability at research grade (>95% purity) makes it a viable building block for generating focused libraries of coumarin‑piperidine‑azole hybrids [1].

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